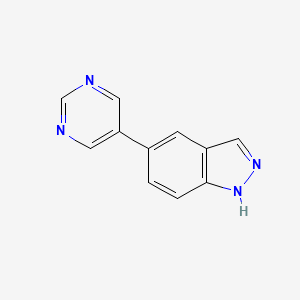

5-(Pyrimidin-5-yl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyrimidin-5-yl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-11-9(6-14-15-11)3-8(1)10-4-12-7-13-5-10/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUBTUFRAVYHAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CN=CN=C3)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Pyrimidin 5 Yl 1h Indazole and Its Structural Analogues

Established Synthetic Pathways for Indazole-Pyrimidine Linkages

The creation of the bi-heterocyclic 5-(Pyrimidin-5-yl)-1H-indazole system is typically achieved through a convergent synthesis strategy. This involves the separate synthesis of the indazole and pyrimidine (B1678525) moieties, which are then joined in a final key step. This approach allows for modularity and the facile generation of a library of analogues for further studies.

Construction of the Indazole Moiety from Precursor Compounds

The indazole ring system can be constructed through several established synthetic routes. nih.gov A common approach involves the cyclization of appropriately substituted phenylhydrazones. For instance, intramolecular C-H amination of diaryl or tert-butyl aryl ketone hydrazones can yield 1H-indazoles. nih.gov Another powerful method is the [3+2] cycloaddition reaction between an aryne and a diazo compound. organic-chemistry.orgorgsyn.org This method allows for the formation of the indazole core in a single step from readily available precursors. organic-chemistry.orgorgsyn.org

For the specific synthesis of this compound, a key intermediate is a 5-substituted indazole that can participate in cross-coupling reactions. This is often a 5-halo-1H-indazole or a 1H-indazole-5-boronic acid derivative. The synthesis of these precursors can be achieved from substituted anilines or other commercially available starting materials. For example, 2-fluoro-5-nitro-substituted acetophenones or benzaldehydes can be reacted with hydrazine (B178648) to form the corresponding 5-nitro-1H-indazoles, which can be further functionalized. nih.gov

| Precursor Type | Reaction | Resulting Moiety |

| o-Haloarylhydrazones | Intramolecular Amination | Indazole |

| Arynes and Diazo Compounds | [3+2] Cycloaddition | Indazole |

| 2-Fluoro-5-nitro-acetophenone | Reaction with Hydrazine | 5-Nitro-1H-indazole |

| 2-Halobenzonitriles | Reaction with Hydrazines | 3-Aminoindazoles organic-chemistry.org |

Derivatization and Functionalization of the Pyrimidine Ring

The pyrimidine half of the target molecule must also be prepared in a form suitable for coupling. This typically involves the synthesis of a 5-halopyrimidine or a pyrimidine-5-boronic acid. The choice of precursor depends on the specific cross-coupling reaction to be employed. For instance, in a Suzuki-Miyaura coupling, a 5-halopyrimidine would be reacted with a 1H-indazole-5-boronic acid, or vice-versa. mdpi.com

The synthesis of functionalized pyrimidines can be achieved through various methods. One common approach is the condensation of a 1,3-dicarbonyl compound with an amidine. nih.gov This allows for the introduction of a variety of substituents onto the pyrimidine ring. For the synthesis of 5-halopyrimidines, halogenation of the pyrimidine ring at the C5 position is a key step.

| Precursor Type | Reaction | Resulting Moiety |

| 1,3-Dicarbonyl Compound and Amidine | Condensation | Substituted Pyrimidine |

| Pyrimidine | Halogenation | 5-Halopyrimidine |

| 5-Halopyrimidine | Borylation | Pyrimidine-5-boronic acid |

Intermolecular Coupling and Annulation Reactions

The key step in the synthesis of this compound is the formation of the C-C bond between the C5 position of the indazole ring and the C5 position of the pyrimidine ring. Palladium-catalyzed cross-coupling reactions are the most widely used methods for this transformation. nih.gov

The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose. mdpi.com This reaction involves the coupling of an organoborane (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the reaction of 5-bromo-1H-indazole with pyrimidine-5-boronic acid, or 1H-indazole-5-boronic acid with 5-bromopyrimidine. rsc.orgrsc.org

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents), can also be employed. The choice of coupling reaction often depends on the availability of the starting materials and the functional group tolerance of the reaction.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst |

| Suzuki-Miyaura | 5-Halo-1H-indazole | Pyrimidine-5-boronic acid | Palladium |

| Suzuki-Miyaura | 1H-indazole-5-boronic acid | 5-Halopyrimidine | Palladium |

| Stille | 5-Halo-1H-indazole | 5-(Tributylstannyl)pyrimidine | Palladium |

Regioselective Synthesis of this compound Derivatives

Regioselectivity is a critical consideration in the synthesis of substituted indazoles. Alkylation of the indazole ring can occur at either the N1 or N2 position, leading to the formation of two different regioisomers. nih.govbeilstein-journals.org The ratio of these isomers can be influenced by several factors, including the nature of the substituent on the indazole ring, the choice of base and solvent, and the nature of the alkylating agent. nih.govresearchgate.net

For example, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1 alkylation for many substituted indazoles. nih.govresearchgate.net Conversely, substituents at the C7 position of the indazole ring can direct alkylation to the N2 position. nih.govresearchgate.net Careful control of the reaction conditions is therefore essential to ensure the selective synthesis of the desired regioisomer. In the context of this compound, derivatization at the N1 or N2 position would lead to different classes of compounds with potentially distinct biological activities.

Stereoselective Approaches in Analog Synthesis

While this compound itself is an achiral molecule, the synthesis of its structural analogues may involve the creation of stereocenters. In such cases, stereoselective synthesis becomes a crucial aspect of the synthetic strategy. This is particularly relevant in medicinal chemistry, where the different enantiomers or diastereomers of a chiral molecule can have vastly different biological activities.

For example, the introduction of a chiral substituent at the C3 position of the indazole ring can be achieved using enantioselective methods. mit.educhemrxiv.org Copper-catalyzed allylation of N-(benzoyloxy)indazoles has been reported to proceed with high enantioselectivity, providing access to C3-allylated indazoles with quaternary stereocenters. mit.educhemrxiv.org Such methods can be adapted for the synthesis of chiral analogues of this compound.

Development of Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable synthetic methods in organic chemistry. mdpi.comresearchgate.net These "green chemistry" principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

In the context of the synthesis of this compound and its analogues, several green chemistry approaches can be implemented. These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.govnih.gov The use of greener solvents, such as water or ionic liquids, is another important aspect of green chemistry. researchgate.netrasayanjournal.co.in Furthermore, the development of catalytic methods that use earth-abundant and non-toxic metals is a key area of research. Transition-metal-free oxidative C-N coupling methods have been developed for the synthesis of indazoles, offering a more sustainable alternative to traditional metal-catalyzed reactions. nih.gov

Post-Synthetic Modifications and Scaffold Diversification Strategies for this compound

The core structure of this compound serves as a versatile template that can be subjected to a variety of post-synthetic modifications. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds and for the development of analogues with fine-tuned properties. The diversification strategies primarily focus on reactions at the nitrogen atoms of the indazole ring and on the carbon atoms of both the indazole and pyrimidine moieties, leveraging well-established methodologies in heterocyclic chemistry.

N-Alkylation and N-Arylation

The indazole ring possesses two reactive nitrogen atoms, N1 and N2, which can undergo alkylation or arylation. researchgate.net The regioselectivity of these reactions is a critical aspect, as the position of the substituent can significantly impact the biological activity of the resulting molecule. In N-unsubstituted indazoles, the 1H-tautomer is generally more stable. researchgate.net The outcome of N-alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of the alkylating agent, the base, and the solvent system used. nih.gov

For the this compound scaffold, the pyrimidine ring at the C5 position is expected to exert an electronic influence on the acidity of the N-H bond and the nucleophilicity of the N1 and N2 atoms, thereby affecting the regioselectivity of the substitution. While specific studies on the N-alkylation of this compound are not extensively documented, general principles of indazole chemistry can be applied. For instance, the use of sodium hydride in a solvent like tetrahydrofuran (THF) often favors the formation of the N1-alkylated product, which is typically the thermodynamically more stable isomer. nih.gov

Below is a representative table of conditions that are commonly employed for the N-alkylation of indazole scaffolds and would be applicable for the diversification of this compound.

| Reagent/Catalyst System | Reaction Conditions | Expected Outcome |

| Alkyl halide (e.g., CH₃I, BnBr) / Base (e.g., K₂CO₃, NaH) | Solvent (e.g., DMF, THF), Temperature (e.g., RT to 80 °C) | Mixture of N1 and N2 alkylated products, with the ratio depending on conditions. |

| Aryl halide (e.g., Ph-I) / Copper catalyst (e.g., CuI) | Ligand (e.g., diamine), Base (e.g., K₂CO₃), High temperature | N-arylation, providing N1- and N2-aryl derivatives. |

This table is based on general methodologies for indazole alkylation and arylation and represents potential pathways for the modification of this compound.

Halogenation for Further Functionalization

Halogenation of the indazole ring is a key strategy for introducing a versatile handle that allows for subsequent scaffold diversification, most notably through transition-metal-catalyzed cross-coupling reactions. The C3 position of the indazole ring is often susceptible to electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for bromination and iodination, respectively. The introduction of a halogen atom at this position paves the way for a wide array of diversification strategies.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for the diversification of halogenated indazole scaffolds. A 3-halo-5-(pyrimidin-5-yl)-1H-indazole derivative, for example, could be coupled with a variety of boronic acids or esters (Suzuki-Miyaura), alkenes (Heck), or amines (Buchwald-Hartwig) to introduce a wide range of substituents at the C3 position.

Similarly, if a halogenated pyrimidine is used in the initial synthesis of the scaffold, the pyrimidine ring itself can be the site of cross-coupling reactions. For instance, a 5-(2-chloropyrimidin-5-yl)-1H-indazole could undergo Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the 2-position of the pyrimidine ring.

The following table outlines potential cross-coupling strategies for the diversification of a hypothetical halogenated derivative of this compound.

| Reaction Name | Reactants | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura Coupling | 3-Bromo-5-(pyrimidin-5-yl)-1H-indazole, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl-5-(pyrimidin-5-yl)-1H-indazole |

| Heck Coupling | 3-Iodo-5-(pyrimidin-5-yl)-1H-indazole, Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | 3-Alkenyl-5-(pyrimidin-5-yl)-1H-indazole |

| Buchwald-Hartwig Amination | 3-Bromo-5-(pyrimidin-5-yl)-1H-indazole, Amine | Pd catalyst, Ligand (e.g., BINAP) | 3-Amino-5-(pyrimidin-5-yl)-1H-indazole |

This table illustrates potential applications of common cross-coupling reactions on a hypothetical halogenated this compound scaffold, based on established methodologies for related heterocyclic systems.

These post-synthetic modification strategies are integral to the exploration of the chemical space around the this compound core, enabling the synthesis of a diverse library of analogues for further investigation.

Structure Activity Relationship Sar Studies and Molecular Design of 5 Pyrimidin 5 Yl 1h Indazole Derivatives

Exploration of Substituent Effects on Biological Activity

The biological activity of 5-(Pyrimidin-5-yl)-1H-indazole derivatives is highly sensitive to the nature and position of various substituents. Research has focused on modifying both the pyrimidine (B1678525) and indazole rings to enhance interactions with biological targets, such as the ATP-binding pocket of protein kinases. nih.govnih.gov

The pyrimidine ring of the this compound core serves as a key interaction moiety, often acting as a hinge-binder in protein kinases. Modifications at this position can significantly alter the compound's inhibitory activity.

In a key study, three series of indazole-pyrimidine derivatives were synthesized to explore their potential as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. rsc.org The core structure involved a 3-amino-1H-indazole linked at the N1 position to a pyrimidine ring. The pyrimidine ring was further substituted at its C4 and C6 positions.

Substitution at C4: Introduction of a chlorine atom at the C4 position of the pyrimidine ring was a common starting point. This halogen can then be displaced by various amines to introduce diversity.

Substitution at C6: The C6 position was often substituted with a phenyl group, and modifications to this phenyl ring were explored. For example, introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) on this C6-phenyl substituent allowed for probing electronic and steric requirements in the target's binding pocket. rsc.org

Amino Substituents: The introduction of various anilines at the C4 position of the pyrimidine ring was found to be critical for activity. The nature of the substituent on the aniline (B41778) ring played a significant role. For instance, compound 6i from one study, which featured a 3-ethynyl-4-fluoroaniline (B1315292) moiety, demonstrated potent VEGFR-2 inhibition with an IC50 of 24.5 nM. rsc.org In contrast, compound 6e , with a 3-chloro-4-fluoroaniline, also showed significant activity against a panel of cancer cell lines. rsc.org This suggests that a combination of electronic and steric factors on the aniline ring is crucial for high potency.

The table below summarizes the structure-activity relationships for substitutions on the pyrimidine ring of indazole-pyrimidine derivatives as VEGFR-2 inhibitors. rsc.org

| Compound | Pyrimidine C4-Substituent (Aniline) | Pyrimidine C6-Substituent | VEGFR-2 IC50 (nM) |

| 6e | 3-Chloro-4-fluoroaniline | Phenyl | Not reported, but potent in cell assays |

| 6f | 4-Fluoroaniline | Phenyl | Not reported, but potent in cell assays |

| 6i | 3-Ethynyl-4-fluoroaniline | Phenyl | 24.5 |

| 10c | 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 4-Fluorophenyl | 35.5 |

The indazole scaffold itself provides a rigid framework that correctly orients the substituents for optimal interaction with the target protein. Modifications on this bicyclic system are another key strategy for optimizing activity.

Position of Substitution: The 3-position of the indazole ring is a common point of attachment for linkers or side chains. For instance, 1H-indazole-3-carboxamide derivatives have been explored as inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov

Substituents on the Benzene (B151609) Ring: The benzene portion of the indazole can be substituted to explore additional binding interactions. In studies of 1H-indazole-3-carboxamides, adding a methyl group to the 5-position of the indazole ring was found to be less effective than adding a methoxy (B1213986) group, highlighting the importance of this position for potency. nih.gov

N1 vs. N2 Isomers: The position of substitution on the pyrazole (B372694) part of the indazole ring (N1 or N2) can significantly impact biological activity. In the development of dual MCL-1/BCL-2 inhibitors, a scaffold hopping approach from an indole (B1671886) to an indazole core was explored. This work led to the development of N2-substituted indazole-3-carboxylic acid derivatives, which showed improved dual inhibition. rsc.org This indicates that the vector and geometry provided by N2 substitution can be more favorable for certain targets compared to N1 substitution.

The table below illustrates the influence of modifications on the indazole scaffold from a study on GSK-3 inhibitors. nih.gov

| Compound | Indazole C5-Substituent | Amide Moiety | GSK-3 IC50 (µM) |

| 45 | H | N-(piperidin-4-ylmethyl) | 3.0 |

| 46 | CH3 | N-(piperidin-4-ylmethyl) | 0.64 |

| 49 | OCH3 | N-(piperidin-4-ylmethyl) | 1.7 |

| 50 | OCH3 | N-((1-methylpiperidin-4-yl)methyl) | 0.35 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is instrumental in predicting the activity of novel compounds and guiding the design of more potent derivatives.

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with 2D structural descriptors, such as physicochemical properties (e.g., LogP for lipophilicity), electronic parameters, and topological indices. nih.govnih.gov

For a series of indazole derivatives, 2D-QSAR models have been successfully developed to predict their anticancer activity. researchgate.net In one such study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, the best 2D-QSAR model showed a high correlation coefficient (r²) of 0.9512, indicating a strong relationship between the selected descriptors and the observed activity. researchgate.net Descriptors related to hydrophilicity and hydrogen bond counts were found to be important. researchgate.net Such models allow researchers to generate design hypotheses; for example, if a positive coefficient is associated with a descriptor for lipophilicity, it suggests that increasing the lipophilicity of a particular region of the molecule could enhance its biological activity.

Three-dimensional QSAR (3D-QSAR) studies provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules. nih.gov These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic properties are favorable or unfavorable for activity. researchgate.net

In the context of indazole derivatives, 3D-QSAR studies have been employed to understand their inhibitory potency against targets like HIF-1α. nih.gov The resulting steric and electrostatic maps provide a structural framework for designing new inhibitors. nih.gov For instance, a contour map might show a green-colored region near a particular substituent, indicating that bulkier groups are favored at that position, while a red-colored region might suggest that electronegative groups are detrimental to activity.

These 3D-QSAR models are also instrumental in developing pharmacophore models. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov For pyrimidine-containing kinase inhibitors, pharmacophore models often highlight the necessity of a hydrogen bond acceptor feature corresponding to one of the pyrimidine nitrogens for hinge-binding interaction in the kinase active site. mdpi.com

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches

FBDD and scaffold hopping are powerful strategies in modern drug discovery to identify novel chemical entities with desired biological activities. nih.govniper.gov.in

Fragment-based drug discovery begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once a binding fragment is identified, it is gradually built up or combined with other fragments to create a more potent lead compound. nih.gov An indazole core, for example, could be identified as a fragment hit in a screen for AXL kinase inhibitors. nih.gov Subsequent optimization, guided by structural information from X-ray crystallography, would involve adding substituents to the indazole to engage with specific pockets in the AXL active site, thereby increasing potency. nih.gov

Scaffold hopping involves replacing the central core (scaffold) of a known active compound with a structurally different moiety while retaining the original biological activity. niper.gov.in This technique is valuable for discovering new intellectual property, improving physicochemical properties, or escaping undesirable metabolic pathways. plos.org In the context of the this compound framework, several hopping strategies could be envisioned:

Indazole to Indole: A scaffold hop from an indole to an indazole core proved successful in converting MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. rsc.org This demonstrates the subtle but significant changes in binding mode and selectivity that can be achieved by replacing a carbon atom with a nitrogen atom in the five-membered ring.

Pyrimidine to Pyrazole or other Heterocycles: The pyrimidine ring could be replaced by other hinge-binding heterocycles like pyrazole, pyridine (B92270), or triazole. A shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based DLK inhibitor into a pyrazole-based one with improved properties. nih.gov This suggests that a similar strategy could be applied to the this compound scaffold to explore new chemical space and optimize drug-like properties.

These advanced molecular design strategies, combined with traditional SAR exploration and QSAR modeling, provide a comprehensive toolkit for the development of optimized drug candidates based on the this compound scaffold.

Bioisosteric Replacement Strategies for Lead Optimization

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for the optimization of lead compounds. estranky.skopenaccessjournals.comopenaccessjournals.com It involves the substitution of a functional group or a whole substructure within a lead molecule with another group that has similar physical or chemical properties, with the aim of enhancing potency, selectivity, metabolic stability, or other pharmacokinetic parameters. estranky.sk For the this compound scaffold, this strategy can be applied to both the pyrimidine and the indazole moieties to fine-tune its biological activity and drug-like properties.

Bioisosteric Replacement of the Pyrimidine Ring

The pyrimidine ring in the this compound core is crucial for its interaction with various biological targets, often acting as a hydrogen bond acceptor. However, modifying this ring through bioisosteric replacement can lead to improved pharmacological profiles. Other nitrogen-containing heterocycles can be explored as replacements to modulate basicity, polarity, and interaction patterns with target proteins.

For instance, replacing the pyrimidine with other 6-membered heterocycles like pyridine or pyrazine, or with 5-membered rings such as thiazole (B1198619) or imidazole, can alter the electronic distribution and steric profile of the molecule. A study on derivatives of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), a compound with a different substitution pattern but a relevant indazole core, explored the replacement of a benzyl (B1604629) group with various aromatic and heteroaromatic rings. rsc.org The introduction of a 5-pyrimidinyl group at the C5-position of the indazole resulted in a compound with good inhibitory activity against hypoxia-inducible factor-1 (HIF-1), highlighting the favorability of this moiety. rsc.org This suggests that while pyrimidine is a good starting point, other bioisosteres could yield potent compounds. rsc.org

Below is a table of potential bioisosteric replacements for the pyrimidine ring and their rationale.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

Pyrimidine

Pyrimidine

|  Pyridine

Pyridine

| Alters the number and position of hydrogen bond acceptors, potentially improving selectivity. |

Pyrazine

Pyrazine

| Maintains two nitrogen atoms but in a different arrangement, which can affect binding geometry and basicity. | |

Thiazole

Thiazole

| Introduces a sulfur atom, changing the ring size, electronics, and potential for different interactions (e.g., sulfur-aromatic). | |

Substituted Phenyl

Substituted Phenyl

| Removes hydrogen bond acceptors in the ring, allowing for probing the necessity of these interactions. Substituents can mimic electronic properties. |

Bioisosteric Replacement of the Indazole Core

The 1H-indazole ring is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, as it can mimic the purine (B94841) core of ATP and form key hydrogen bonds with the hinge region of kinases. pharmablock.comrsc.org It is also a known bioisostere of indole and phenol. pharmablock.comacs.orgnih.gov Despite its utility, replacing the indazole core with other bicyclic heterocycles can be a fruitful strategy to circumvent patents, alter physicochemical properties, or improve target selectivity.

Potential bioisosteres for the indazole ring include other bicyclic systems that can maintain a similar spatial arrangement of substituents and hydrogen bonding capabilities. For example, benzimidazole, imidazopyridine, or pyrazolopyridine could serve as effective replacements. A study on HIF-1 inhibitors found that a 1H-pyrazolo[4,3-c]pyridine core was more potent than the parent indazole structure in a particular series of compounds. rsc.org

In a different approach, a study involving 5-substituted-1H-indazoles demonstrated that functional groups on the indazole ring could be successfully replaced with bioisosteres like the 1,2,4-oxadiazole (B8745197) ring, leading to highly potent and selective inhibitors of monoamine oxidase B (MAO B). nih.gov This highlights that modifications beyond the core scaffold itself can also be guided by bioisosteric principles.

The following table presents potential bioisosteric replacements for the indazole scaffold.

| Original Scaffold | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

1H-Indazole

1H-Indazole

|  Indole

Indole

| Classical bioisostere, maintains hydrogen bond donor but removes one nitrogen as a hydrogen bond acceptor, reducing polarity. nih.gov |

Benzimidazole

Benzimidazole

| Alters the position of the nitrogen atoms, which can impact the hydrogen bonding pattern and vector projections of substituents. | |

Azaindazole (e.g., Pyrazolopyridine)

Azaindazole (e.g., Pyrazolopyridine)

| Introduces an additional nitrogen into the benzene portion of the ring, increasing polarity and potential for hydrogen bonding, which can improve solubility and selectivity. rsc.org | |

Benzisoxazole

Benzisoxazole

| Replaces a nitrogen with oxygen, changing the hydrogen bonding capability from donor/acceptor to only acceptor and altering electronic properties. |

Research Findings on Bioisosteric Replacements in Indazole Derivatives

While direct SAR studies on bioisosteric replacements for the this compound scaffold are not extensively published, data from related indazole series provide valuable insights. In the development of HIF-1 inhibitors based on the indazole scaffold, various heterocyclic replacements for a benzyl group at the N1 position were evaluated. The results, summarized below, show that the pyrimidinyl group is a highly effective substituent.

| Compound | N1-Substituent (R) | IC50 (µM) for HIF-1 Inhibition |

|---|---|---|

| 1 | Benzyl | >30 |

| 2 | 4-Fluorobenzyl | 1.8 |

| 3 | 4-Cyanobenzyl | 1.2 |

| 4 | Pyridin-2-yl | >30 |

| 5 | Pyrimidin-5-yl | 3.2 |

This data indicates that while a simple benzyl group is inactive, substitutions on the phenyl ring or replacement with specific heterocycles like pyrimidin-5-yl can confer potent activity. rsc.org The effectiveness of the pyrimidin-5-yl group in this context supports its use in the this compound scaffold and suggests that further optimization through bioisosteric replacement could be a promising avenue for developing novel therapeutics.

Mechanistic Studies of Biological Activity of 5 Pyrimidin 5 Yl 1h Indazole and Analogues in Vitro and Pre Clinical in Vivo Models

Investigation of Molecular Targets and Pathways

The biological activity of 5-(Pyrimidin-5-yl)-1H-indazole and its analogues stems from their interaction with various molecular targets, primarily protein kinases and other essential enzymes. These interactions disrupt cellular signaling pathways crucial for cell proliferation, inflammation, and microbial survival. The indazole ring, often fused or linked to a pyrimidine (B1678525) moiety, serves as a versatile scaffold that can be tailored to achieve potent and selective inhibition of specific targets.

Indazole-pyrimidine-based compounds have been extensively investigated as inhibitors of protein kinases, which are key regulators of cellular processes. Their ability to target both receptor tyrosine kinases and serine/threonine kinases underscores their potential as modulators of oncogenic and inflammatory signaling.

Analogues of this compound are significant inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression and angiogenesis.

Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a critical target in cancer therapy. Indazole-based compounds have been developed as covalent inhibitors that can target drug-resistant forms of EGFR, such as the L858R/T790M mutant. acs.org These inhibitors utilize the indazole core as a hinge-binding motif to covalently alkylate the Cys797 residue in the EGFR active site, ensuring potent and irreversible inhibition. acs.org Furthermore, 4-indazolylpyrimidine derivatives have been synthesized and shown to interact closely with EGFR, inducing apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) cell lines. researchgate.net The pyrimidine moiety is a common feature in many approved EGFR inhibitors, where it often interacts with the ATP binding site. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.org Indazole derivatives have emerged as highly potent inhibitors of VEGFR-2 kinase. One study reported an indazole scaffold-based compound, designated as compound 30 , which inhibits VEGFR-2 with an IC₅₀ value of 1.24 nM. nih.gov This compound demonstrated significant anti-angiogenic properties in Human Umbilical Vein Endothelial Cells (HUVEC) models. nih.gov Another series of indazole–pyrimidine-based derivatives also showed potent VEGFR-2 inhibition, with compounds bearing sulfonamide groups achieving IC₅₀ values as low as 34.5 nM, comparable to the approved drug pazopanib. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of RTKs is implicated in various cancers, making them an important therapeutic target. nih.govrsc.org Utilizing strategies like scaffold hopping and molecular hybridization based on known FGFR inhibitors, novel compounds with a 1H-indazol-3-amine scaffold have been developed. rsc.orgrsc.org Through structural optimization, compound 7r was identified as a highly potent FGFR1 inhibitor with an enzymatic IC₅₀ of 2.9 nM and a cellular IC₅₀ of 40.5 nM. rsc.orgrsc.org Another optimized indazole derivative, 9u , also showed excellent FGFR1 inhibition with an IC₅₀ of 3.3 nM. nih.gov The indazole core is crucial for this activity, often forming key hydrogen bond interactions within the ATP-binding pocket of the kinase. acs.org

| Compound/Series | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Indazole-based Covalent Inhibitors | EGFR (L858R/T790M) | Targets Cys797 | acs.org |

| Compound 30 | VEGFR-2 | 1.24 nM | nih.gov |

| Indazole-pyrimidine-sulfonamide | VEGFR-2 | 34.5 nM | nih.gov |

| Compound 7r | FGFR1 | 2.9 nM | rsc.orgrsc.org |

| Compound 9u | FGFR1 | 3.3 nM | nih.gov |

The versatility of the indazole-pyrimidine scaffold extends to the inhibition of serine/threonine kinases involved in cell cycle regulation, survival, and inflammation.

Glycogen Synthase Kinase 3β (GSK-3β): Aberrant GSK-3β activity is linked to mood disorders and other diseases. nih.gov Selective indazole-based GSK-3β inhibitors have been developed, with research focused on optimizing their properties to reduce off-target effects, such as activity at the hERG ion channel. nih.gov Through modulation of lipophilicity and basicity, potent inhibitors like compound 14 (a 1H-indazole-3-carboxamide) were developed that retained efficacy in preclinical models of mood stabilization. nih.gov

Polo-like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a target for cancer therapy due to its role in maintaining genomic stability. rsc.orgrsc.org A series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives were discovered to be potent PLK4 inhibitors. rsc.org Compound 14i from this series showed excellent inhibitory activity against PLK4 with an IC₅₀ of 11.2 nM. rsc.org Further optimization of indazole-based scaffolds has led to even more potent inhibitors, such as compound C05 with an IC₅₀ < 0.1 nM and compound K22 with an IC₅₀ of 0.1 nM. rsc.orgnih.gov These compounds disrupt centriole replication and induce apoptosis in cancer cells. rsc.org

Pim Kinases: The Pim family of serine/threonine kinases are oncogenic and are considered promising therapeutic targets in oncology. nih.gov Research has led to the discovery of potent pan-Pim inhibitors, such as GNE-955 , which features a 5-azaindazole core and demonstrates high inhibitory potency against all three Pim kinase isoforms. nih.gov

Cell Division Cycle 7 (CDC7) Kinase: CDC7 is a serine/threonine kinase essential for initiating DNA replication. kuickresearch.comnih.gov Its inhibition can lead to replication stress and cell death, making it an attractive cancer target. kuickresearch.comnih.gov Specific research has identified 4-(1H-Indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogues as potent CDC7 inhibitors. osti.gov

Phosphoinositide-Dependent Kinase-1 (PDK1): PDK1 is a central kinase in the PI3K signaling pathway. Fragment-based screening has identified aminoindazole compounds as potent and lead-like PDK1 inhibitors. nih.govacs.orgacs.org Compound 19 (an aminoindazole) was discovered as a potent inhibitor with high ligand efficiency and good kinase selectivity, providing a strong basis for further optimization. nih.govacs.org

Receptor-Interacting Protein 2 (RIP2) Kinase: RIP2 is a key kinase in the innate immune system, mediating inflammatory signaling downstream of NOD1 and NOD2 receptors. acs.org The compound GSK583 , 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, was identified as a highly potent and exquisitely selective inhibitor of RIP2 kinase, serving as a valuable tool for studying NOD-dependent signaling pathways. acs.org Some studies suggest that kinase inhibitors targeting RIP2 may function by disrupting the RIP2-XIAP interaction rather than solely through inhibiting kinase activity. nih.govfrontiersin.org

| Compound/Series | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 1H-indazole-3-carboxamides | GSK-3β | Potent Inhibition | nih.gov |

| Compound 14i | PLK4 | 11.2 nM | rsc.org |

| Compound C05 | PLK4 | < 0.1 nM | rsc.org |

| GNE-955 (5-azaindazole) | Pan-Pim | High Potency | nih.gov |

| 4-(1H-Indazol-5-yl)pyrimidin-2-ones | CDC7 | Potent Inhibition | osti.gov |

| Aminoindazole 19 | PDK1 | Lead-like Potency | nih.govacs.org |

| GSK583 | RIP2 | Highly Potent & Selective | acs.org |

Beyond kinase inhibition, indazole and pyrimidine derivatives modulate other critical enzymes involved in inflammation and bacterial replication.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has protective functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. Pyrimidine and pyrazole (B372694) derivatives have been developed as selective COX-2 inhibitors. This selectivity is often achieved by designing molecules that can interact with specific residues in the COX-2 active site that are different in COX-1. A key interaction involves targeting the arginine residue at position 513 (Arg513) in COX-2, which is replaced by a smaller histidine residue in COX-1. By incorporating hydrogen-bond acceptor groups, such as a methoxy (B1213986) group, these compounds can form favorable interactions with Arg513, thereby enhancing both potency and selectivity for COX-2.

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it a well-established target for antibacterial agents. It is not present in human cells, offering a high degree of selectivity. Various pyrazole and indazole derivatives have been shown to be potent inhibitors of DNA gyrase. For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues have been synthesized and evaluated as DNA gyrase inhibitors. Compound 3k from this series strongly inhibited Staphylococcus aureus DNA gyrase with an IC₅₀ of 0.15 µg/mL and Bacillus subtilis DNA gyrase with an IC₅₀ of 0.25 µg/mL. The inhibition of the enzyme correlates well with the minimum inhibitory concentrations (MICs) against bacterial cell growth, confirming that the antibacterial activity is due to the on-target inhibition of DNA gyrase. These compounds are particularly effective against Gram-positive bacteria, including multi-drug resistant strains.

Enzyme Modulatory Activities (Excluding Clinical Outcomes)

Phosphodiesterase (PDE) Modulation

Analogues of this compound, particularly those with a pyrazolo[4,3-d]pyrimidine core structure, have been identified as potent inhibitors of phosphodiesterase type 5 (PDE5). nih.govnih.gov Sildenafil, a well-known PDE5 inhibitor, features this pyrazolo[4,3-d]pyrimidin-5-yl moiety and demonstrates high potency with a half-maximal inhibitory concentration (IC50) of 3.5 nM. nih.gov Research into this class of compounds has led to the development of new sildenafil analogues with modifications aimed at enhancing inhibitory activity.

A study focused on new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives where an N-acylamido group was introduced at the 5'-position of the phenyl ring. These compounds were synthesized and evaluated for their PDE5 inhibitory activity. The results indicated that all the synthesized analogues exhibited greater potency than sildenafil. The inhibitory activity was found to be influenced by the chain length of the acyl group, with the N-butyrylamido derivative (6c) being approximately six times more potent than sildenafil. However, the introduction of branched alkyl groups led to a decrease in potency compared to the straight-chain analogue. While potency against PDE5 was enhanced, the selectivity over PDE6 was somewhat reduced compared to sildenafil. nih.gov

Table 1: PDE5 Inhibitory Activity of Sildenafil and Pyrazolo[4,3-d]pyrimidine Analogues

| Compound | R Group | PDE5 IC50 (nM) | Relative Potency vs. Sildenafil |

|---|---|---|---|

| Sildenafil | - | 3.5 | 1.0 |

| Analogue 6a | Acetyl | 1.1 | 3.2 |

| Analogue 6b | Propionyl | 0.7 | 5.0 |

| Analogue 6c | Butyryl | 0.6 | 5.8 |

| Analogue 6d | Isopropyl | 0.8 | 4.4 |

| Analogue 6e | Cyclohexyl | 1.0 | 3.5 |

Data sourced from enzyme assays on 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant target in cancer immunotherapy due to its role in mediating immune escape. drugtargetreview.com The indazole scaffold has been identified as a crucial structural element for interacting with the IDO1 active site. researchgate.net Various indazole and related heterocyclic analogues have been investigated for their IDO1 inhibitory potential. nih.govnih.gov

Research on 6-substituted amino-1H-indazole derivatives has shown their potential as antiproliferative agents, with the proposed mechanism involving IDO1 inhibition. One such compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, displayed potent activity against the HCT116 human colorectal cancer cell line with an IC50 value of 14.3 µM, while showing low cytotoxicity to normal cells. researchgate.net Structural studies suggest that the indazole scaffold plays a key role in binding to the IDO1 active site, and the 6-amino group can form hydrogen bonds with the heme propionate in the enzyme. researchgate.net

Other related heterocyclic structures have also shown promise. A series of inhibitors with a novel isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold were found to be selective for IDO1 over other related enzymes like IDO2 and TDO. nih.gov Similarly, indole-based derivatives, which are structurally related to indazoles, have been developed as potent IDO1 inhibitors, with one compound from a series of 2-(5-imidazolyl)indoles showing an IC50 of 0.16 μM. nih.gov

Table 2: IDO1 Inhibitory Activity of Indazole and Analogue Scaffolds

| Compound/Scaffold | Target/Cell Line | IC50 Value |

|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 cells | 14.3 µM |

| 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indole derivative | IDO1 Enzyme | 0.16 µM |

| Isoxazolo[5,4-d]pyrimidin-4(5H)-one derivative (Compound 15) | IDO1 Enzyme | 88 µM |

Data compiled from various studies on IDO1 inhibitors. researchgate.netnih.govnih.gov

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition

Indazole and indole (B1671886) carboxamides have emerged as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.govnih.govmdpi.com The selective inhibition of MAO-B is a validated therapeutic strategy. mdpi.com

Studies have revealed indazole- and indole-5-carboxamides with subnanomolar potency for MAO-B. For instance, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide and N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide demonstrated IC50 values of 0.227 nM and 0.386 nM, respectively, for human MAO-B. These compounds also showed remarkable selectivity (over 5,700-fold and over 25,000-fold, respectively) against the MAO-A isoform. nih.gov Another related indole-based analogue, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, was identified as a competitive MAO-B inhibitor with an IC50 of 0.78 µM and a Ki of 94.52 nM. nih.gov The high potency and selectivity of these compounds make them promising leads for further development. nih.govnih.gov

Table 3: MAO-B Inhibitory Activity of Indazole and Indole Analogues

| Compound | MAO-B IC50 (human) | Selectivity vs. MAO-A |

|---|---|---|

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 0.227 nM | >5,700-fold |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 nM | >25,000-fold |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | 0.612 nM | >16,000-fold |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | 0.78 µM (780 nM) | >120-fold |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 36 nM | >4,160-fold |

Data compiled from studies on selective MAO-B inhibitors. nih.govnih.govmdpi.com

Receptor Binding and Modulation (e.g., 5-HT3, α7 Nicotinic Acetylcholine Receptor, Cannabinoid Receptors)

The indazole scaffold is a key component in a class of synthetic cannabinoid receptor agonists (SCRAs). frontiersin.orgresearchgate.net Indazole-3-carboxamide derivatives, such as AB-FUBINACA, have been identified as potent modulators of the cannabinoid CB1 receptor. researchgate.net Docking studies suggest that the indazole group is likely involved in hydrophobic interactions within the receptor, influencing receptor activation and potency. frontiersin.org

While direct binding of this compound to other receptors is not extensively documented, indirect evidence links the activity of indazole-based cannabinoid analogues to other receptor systems. For instance, the effects of cannabinoids can be modulated by ligands of the 5-HT3 receptor, suggesting a potential allosteric interaction site on the 5-HT3 receptor that recognizes cannabinoid structures. nih.gov

Furthermore, a functional interplay exists between the cannabinoid system and the α7 nicotinic acetylcholine receptor (nAChR) system. Blockade of α7 nAChRs has been shown to reverse behavioral and neurochemical effects of cannabinoids, such as THC-induced dopamine elevation in the nucleus accumbens. nih.gov This indicates that the pharmacological effects of indazole-based cannabinoid receptor agonists may be influenced by the modulation of the α7 nAChR system.

Cellular Mechanisms of Action

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Indazole derivatives have been shown to exert antitumor activity by inducing apoptosis and causing cell cycle arrest in cancer cells. nih.gov A study on a series of 1H-indazole-3-amine derivatives identified a compound (6o) that exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM). Mechanistic investigations confirmed that this compound induced apoptosis and affected the cell cycle in a concentration-dependent manner. The proposed mechanism involves the inhibition of Bcl2 family proteins and interference with the p53/MDM2 pathway. nih.gov

This mechanism is consistent with findings for other related heterocyclic compounds. For example, pyrimidine derivatives can induce cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. nih.gov Pyrazolo[3,4-b]pyridine analogues have also been found to arrest the cell cycle and induce apoptosis through the inhibition of cyclin-dependent kinases (CDKs) such as CDK2 and CDK9. mdpi.com Similarly, certain benzimidazole derivatives can arrest the cell cycle at various phases (G1, S, and G2) depending on the cancer cell line. mdpi.com

Table 4: Effect of Indazole Analogues and Related Heterocycles on Cell Cycle Phases

| Compound Class | Cell Line | Effect on Cell Cycle |

|---|---|---|

| 1H-Indazole-3-amine derivative | K562 (Leukemia) | Cell cycle arrest |

| Fused Pyrimidine derivative | MCF-7 (Breast) | G1 phase arrest |

| Benzimidazole derivative | MDA-MB-231 (Breast) | S and G2 phase arrest |

| Benzimidazole derivative | SKOV3 (Ovarian) | S and G2 phase arrest |

Data from studies on the antiproliferative effects of heterocyclic compounds. nih.govnih.govmdpi.com

Anti-angiogenic Effects and Cytokine Modulation (e.g., VEGF, TGF-β1 suppression)

The indazole scaffold and related heterocyclic structures like pyrazole and indole are found in compounds with significant anti-angiogenic properties. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is often driven by signaling molecules like vascular endothelial growth factor (VEGF). nih.gov

Studies on pyrazole derivatives have shown their potential to inhibit angiogenesis by targeting the VEGF/VEGFR-2 signaling pathway. nih.gov Similarly, certain indole derivatives have demonstrated anti-angiogenic activity, which is thought to be mediated through the inhibition of VEGF. nih.gov A carbothioamide derivative of indole was found to inhibit blood vessel sprouting in a rat aorta ring assay with an IC50 of 56.9 µg/mL and also inhibited the proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov

The mechanism of VEGF suppression can also involve the regulation of hypoxia-inducible factor 1-alpha (HIF-1α). For example, 1,3,4-oxadiazole derivatives have been shown to exert anti-angiogenic effects by down-regulating VEGF expression. This was linked to the ability of the compounds to repress the nuclear translocation of HIF-1α in tumor cells. researchgate.net These findings suggest that a potential mechanism for the anti-cancer activity of this compound and its analogues could be the inhibition of angiogenesis through the modulation of the HIF-1α/VEGF pathway.

Autophagy Modulation Studies

Current research literature provides limited direct evidence on the autophagy modulation properties of this compound specifically. Autophagy, a cellular process of degradation and recycling of components, plays a dual role in cancer, acting as either a tumor suppressor or promoter depending on the context. nih.gov The modulation of autophagy is recognized as a promising therapeutic strategy for diseases like cancer. nih.govmdpi.com

Pharmacological agents that inhibit or enhance autophagy are numerous, however, their precise mechanisms of action are often not fully understood. mdpi.com For instance, SBI-0206965, a pyrimidine-containing compound, is a selective inhibitor of the autophagy-initiating kinases ULK1 and ULK2, and it enhances apoptosis in cancer cells when autophagy is diminished. nih.gov While many autophagy modulators are anti-cancer drugs that induce cellular stress, there is a lack of specific studies focusing on the direct interaction of this compound and its close analogues with the autophagy pathway. mdpi.com Preclinical studies with autophagy inhibitors like hydroxychloroquine (HCQ), often in combination with other therapies, have shown that blocking autophagy can enhance the efficacy of chemotherapy in various cancer models. mdpi.com

Efficacy in Disease-Relevant Pre-clinical Models (Mechanistic Focus)

Derivatives of indazol-pyrimidine have demonstrated significant antiproliferative activity in a variety of human cancer cell lines. nih.govnih.gov The cytotoxic effects of these compounds are often evaluated using the MTT assay to determine their 50% inhibitory concentration (IC₅₀). nih.govresearchgate.netmdpi.com

In vitro studies have shown that certain indazol-pyrimidine analogues are potent against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (Caco-2) cell lines. researchgate.netmdpi.comnih.gov For example, compound 5f (from a series of indazol-pyrimidine derivatives) showed strong cytotoxic effects against all three cell lines, with IC₅₀ values of 1.858 µM (MCF-7), 3.628 µM (A549), and 1.056 µM (Caco-2), respectively. researchgate.netmdpi.com These values were significantly lower than the reference drug Staurosporine. mdpi.com Another analogue, compound 4b , was particularly potent against the Caco-2 cell line with an IC₅₀ of 0.827 µM. researchgate.netmdpi.com Similarly, compound 5h showed significant activity against the A549 cell line, with an IC₅₀ value of 1.378 µM. mdpi.comnih.gov

Further studies on other indazol-pyrimidine series identified compounds 4f and 4i as highly active against the MCF-7 cell line, with IC₅₀ values of 1.629 µM and 1.841 µM, respectively. nih.govresearchgate.net Compound 4i also exhibited potent activity against the A549 cell line (IC₅₀ of 2.305 µM). nih.gov Another indazole derivative, 6o , was effective against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while showing selectivity over normal HEK-293 cells. nih.gov

| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference Drug | Activity (IC₅₀ in µM) | Source |

|---|---|---|---|---|---|

| 5f | MCF-7 | 1.858 | Staurosporine | 8.029 | mdpi.com |

| 5f | A549 | 3.628 | Staurosporine | 7.354 | mdpi.com |

| 5f | Caco-2 | 1.056 | Staurosporine | 4.202 | mdpi.com |

| 4b | Caco-2 | 0.827 | Staurosporine | 4.202 | mdpi.com |

| 5h | A549 | 1.378 | Staurosporine | 7.354 | mdpi.comnih.gov |

| 4f | MCF-7 | 1.629 | Staurosporine | 8.029 | nih.govresearchgate.net |

| 4i | MCF-7 | 1.841 | Staurosporine | 8.029 | nih.govresearchgate.net |

| 4i | A549 | 2.305 | Staurosporine | 7.35 | nih.gov |

| 6o | K562 | 5.15 | 5-Fluorouracil | N/A | nih.gov |

Mechanistic investigations reveal that these compounds can induce programmed cell death. The most active derivatives, 4f and 4i , were found to activate caspase-3/7, key executioners of apoptosis. nih.govresearchgate.net The analogue 6o was also confirmed to induce apoptosis, potentially by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. nih.gov Molecular docking studies have suggested that these compounds can bind to critical cancer-related proteins; for instance, compound 5f showed a strong binding affinity for the c-Kit tyrosine kinase protein. researchgate.net

In vivo evidence, though not on the exact title compound, supports the anticancer potential of this structural class. A pyrazolo[3,4-d]pyrimidine and urea hybrid, CBS-1 , demonstrated significant tumoricidal effects in a lung adenocarcinoma xenograft nude mice model. rsc.org This compound was also shown to induce caspase-3 activation and suppress NF-κB and IL-6 activation in vitro. rsc.org

The indazole and pyrimidine scaffolds are known to be present in molecules with a broad range of biological activities, including antimicrobial effects. mdpi.comnih.gov Several studies have explored the antibacterial and antifungal properties of pyrimidine-based derivatives.

One study detailed a series of 5H- researchgate.netmdpi.comnih.govoxadiazolo[4,5-a]pyrimidin-5-one derivatives, with compounds containing a 5-bromo-pyrimidine moiety showing moderate antibacterial activity against Gram-positive bacterial strains. researchgate.net

A more detailed mechanistic study was conducted on thieno[2,3-d]pyrimidine derivatives. These compounds exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. mdpi.com The proposed mechanism of action for this class of compounds is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis. mdpi.comnuph.edu.ua Molecular docking studies showed a high affinity of these compounds for the TrmD enzyme isolated from P. aeruginosa. mdpi.com The compound 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide was identified as having the highest antimicrobial activity, which correlated with the highest binding affinity to the TrmD inhibitor's binding site in docking simulations. mdpi.com

Indazole derivatives have been recognized for their anti-inflammatory potential. nih.govnih.gov Pre-clinical studies using animal models have substantiated this activity. In one such study, indazole and its derivatives, 5-aminoindazole and 6-nitroindazole , were evaluated for their ability to reduce inflammation in a carrageenan-induced paw edema model in rodents. nih.gov

The results showed a dose-dependent reduction in paw edema. nih.gov The compound 5-aminoindazole , at a dose of 100 mg/kg, produced a maximum inhibition of inflammation of 83.09% after five hours, which was comparable to the standard anti-inflammatory drug diclofenac (84.50% inhibition). nih.gov The parent indazole compound also showed significant, albeit lower, inhibition (61.03%). nih.gov These findings suggest a potent anti-inflammatory action for the indazole core structure. The proposed mechanism for this effect involves the inhibition of cyclooxygenase-2 (COX-2), cytokines, and free radicals. nih.gov

Further supporting evidence comes from studies on related pyrazole compounds. 4-(Arylchalcogenyl)-1H-pyrazoles demonstrated significant anti-inflammatory effects in both formalin-induced paw edema and croton oil-induced ear edema tests in mice. researchgate.net

| Compound | Dose (mg/kg) | Model | Maximum Inhibition (%) | Source |

|---|---|---|---|---|

| Indazole | 100 | Carrageenan-induced paw edema | 61.03 | nih.gov |

| 5-Aminoindazole | 100 | Carrageenan-induced paw edema | 83.09 | nih.gov |

| Diclofenac (Reference) | 10 | Carrageenan-induced paw edema | 84.50 | nih.gov |

The versatile scaffold of indazole-pyrimidines has been explored for various other therapeutic applications.

Anti-HIV Activity: Indazole and pyrimidine derivatives have been investigated as potential anti-HIV agents. nih.gov One study synthesized a series of pyrimido[5,4-b]indoles, which are structurally related to indazole-pyrimidines, and tested them as inhibitors of HIV-1 reverse transcriptase (RT). However, the synthesized compounds in this particular series were found to be inactive in in vitro assays. researchgate.net In a different approach, 1,2,4-triazolo[1,5-a]pyrimidine derivatives were identified as inhibitors of the HIV-1 RT-associated ribonuclease H (RNase H) function, which is another crucial enzymatic activity for viral replication. mdpi.com These compounds were suggested to act via an allosteric binding site, presenting a novel mechanism for HIV-1 inhibition. mdpi.com

Antiviral Activity: The broader pyrimidine family has shown promise against other viruses. A study focusing on 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed that compounds with cyclopropylamino and aminoindane moieties exhibited notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This highlights the potential of the pyrimidine core in the design of novel antiviral agents. mdpi.com

Antithrombotic Activity: Indazole derivatives have been reported to possess antiplatelet properties. nih.gov Furthermore, a study of azolo[1,5-a]pyrimidines and their condensed analogues identified several compounds with significant anticoagulant activity in vitro. mdpi.com Five of the synthesized compounds demonstrated a greater ability to prolong thrombin time than the reference drug dabigatran etexilate, indicating their potential as direct thrombin inhibitors. mdpi.com This suggests that the pyrimidine scaffold could be a valuable starting point for the development of new antithrombotic agents. mdpi.com

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry studies focused solely on the compound This compound . The existing research literature details computational analyses, such as molecular docking and molecular dynamics simulations, for broader classes of related compounds, including various indazole derivatives and pyrazolo[1,5-a]pyrimidines. nih.govsemanticscholar.org However, specific data for this compound regarding its binding affinities, interactions with specific protein targets, or its conformational dynamics in complex with proteins is not present in the retrieved search results.

Therefore, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the requested outline for the specific chemical compound this compound. Generating content for the specified sections would require extrapolating from different molecules, which would be scientifically speculative and would not meet the requirement of focusing solely on the requested compound.

Advanced Computational and Theoretical Chemistry Studies of 5 Pyrimidin 5 Yl 1h Indazole

Quantum Chemical Calculations (e.g., DFT Studies)

While specific peer-reviewed quantum chemical studies focusing exclusively on 5-(Pyrimidin-5-yl)-1H-indazole are not extensively documented, the electronic structure and properties can be reliably inferred from computational analyses of its core components, the indazole and pyrimidine (B1678525) rings. Density Functional Theory (DFT) is a powerful tool for such investigations. nih.gov

Elucidation of Electronic Structure and Reactivity Parameters

DFT calculations are instrumental in understanding the electronic landscape of a molecule. For this compound, the electronic structure is a hybrid of the electron-rich indazole system and the electron-deficient pyrimidine ring. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictates the molecule's reactivity.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In related indazole derivatives, the HOMO and LUMO distributions are typically spread across the fused ring system. nih.gov The linkage to the pyrimidine ring is expected to lower the LUMO energy, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity towards nucleophiles and electrophiles.

Molecular Electrostatic Potential (MEP) : An MEP map would visualize the charge distribution. The nitrogen atoms of both the indazole and pyrimidine rings are anticipated to be regions of negative electrostatic potential (nucleophilic sites), making them susceptible to electrophilic attack or coordination to metal ions. The hydrogen atom on the indazole nitrogen (N-H) would represent a region of positive potential (electrophilic site). nih.gov

Table 1: Predicted Quantum Chemical Reactivity Descriptors

| Parameter | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Energy | Relatively high, localized on the indazole moiety | Site for electrophilic attack |

| LUMO Energy | Relatively low, influenced by the pyrimidine ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates moderate chemical stability and reactivity |

| Electron Density | High on nitrogen atoms | Potential for hydrogen bonding and metal coordination |

Analysis of Tautomerism and Isomerism within the Indazole-Pyrimidine System

The indazole scaffold is known to exhibit annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov This results in two primary tautomeric forms: 1H-indazole and 2H-indazole.

1H- and 2H-Tautomers : Computational studies on the parent indazole molecule and its derivatives consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov The energy difference is typically calculated to be around 15 kJ·mol⁻¹. nih.gov Therefore, for this compound, the 1H tautomer, where the proton resides on the nitrogen at position 1, is predicted to be the predominant form in equilibrium.

Rotational Isomerism : Isomerism in this system can also arise from the rotation around the single bond connecting the indazole and pyrimidine rings. The energy barrier for this rotation determines the conformational flexibility of the molecule. DFT calculations could precisely model this rotational barrier, identifying the most stable (lowest energy) conformation, which is likely a planar or near-planar arrangement to maximize π-system conjugation.

In Silico Pharmacokinetic and Drug-Likeness Profiling

In silico tools are vital in early-stage drug discovery for predicting the pharmacokinetic (ADME) and drug-like properties of a compound, helping to identify potential liabilities before synthesis.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The ADME profile of this compound can be predicted based on its calculated physicochemical properties. These properties are key determinants of a molecule's behavior in the body. alliedacademies.org

Table 2: Calculated Physicochemical and Predicted ADME Properties

| Property | Predicted Value | ADME Implication |

|---|---|---|

| Molecular Formula | C₁₁H₈N₄ | - |

| Molecular Weight | 196.21 g/mol | Good absorption and distribution |

| logP (Lipophilicity) | ~1.5 - 2.5 | Optimal for cell membrane permeability |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Good intestinal absorption and cell permeability |

| H-Bond Donors | 1 | Favorable for oral bioavailability |

| H-Bond Acceptors | 4 | Favorable for oral bioavailability |

| Rotatable Bonds | 1 | Low conformational flexibility, good bioavailability |

| Water Solubility | Moderately Soluble | Adequate for absorption |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes (Predicted) | Potential to cross the blood-brain barrier |

The predicted properties suggest that this compound is likely to have high gastrointestinal absorption and good membrane permeability. Its moderate water solubility and low molecular weight are favorable for oral drug development.

Computational Assessment of Potential Off-Target Interactions (e.g., Cytochrome P450 Enzymes)

Cytochrome P450 (CYP) enzymes are crucial for drug metabolism, and their inhibition can lead to adverse drug-drug interactions. doi.org Heterocyclic compounds containing imidazole, pyrazole, or pyrimidine moieties have a known potential to inhibit CYP enzymes, often by the nitrogen atoms coordinating to the heme iron atom within the enzyme's active site. nih.govnih.gov

CYP Inhibition Prediction : In silico models predict that this compound may act as an inhibitor for several CYP isoforms, such as CYP1A2, CYP2C9, and CYP3A4. mdpi.com The pyrazole-like structure of the indazole ring is a common feature in known CYP inhibitors. This predicted interaction is a critical factor to consider in drug development, as potent inhibition could alter the metabolism of co-administered drugs. doi.org

Bioavailability and Drug-likeness Score Predictions

Drug-likeness is a qualitative concept used to assess whether a compound has properties consistent with known drugs. wikipedia.org This is often evaluated using rule-based filters.

Lipinski's Rule of Five : This rule is a key guideline for evaluating oral bioavailability. wikipedia.orgdrugbank.com A compound is considered drug-like if it violates no more than one of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. As shown in the table below, this compound satisfies all of Lipinski's criteria, suggesting a high probability of good oral bioavailability. youtube.com

Other Drug-Likeness Rules : The compound also shows compliance with other established rules, such as Veber's rule (≤ 10 rotatable bonds and TPSA ≤ 140 Ų), indicating good oral bioavailability in rats.

Bioavailability Score : Based on these parameters, the compound is predicted to have a bioavailability score of 0.55. researchgate.net This score indicates a high probability of the compound having at least 10% oral bioavailability in rats, further supporting its potential as an orally active agent. ekb.eg

Table 3: Drug-Likeness and Bioavailability Profile

| Rule/Score | Parameter | Value | Compliance |

|---|---|---|---|

| Lipinski | Molecular Weight | 196.21 | Yes (< 500) |

| logP | ~2.0 | Yes (< 5) | |

| H-Bond Donors | 1 | Yes (< 5) | |

| H-Bond Acceptors | 4 | Yes (< 10) | |

| Ghose Filter | MW | 196.21 | Yes (160-480) |

| logP | ~2.0 | Yes (-0.4-5.6) | |

| Veber Filter | Rotatable Bonds | 1 | Yes (≤ 10) |

| TPSA | 64.9 Ų | Yes (≤ 140) | |

| Bioavailability Score | 0.55 | Favorable |

Future Directions and Emerging Research Avenues for 5 Pyrimidin 5 Yl 1h Indazole Scaffolds

Design and Synthesis of Multi-Target Directed Ligands

The concept of "one molecule, multiple targets" is gaining traction as a promising strategy to tackle complex multifactorial diseases like cancer. nih.gov The 5-(pyrimidin-5-yl)-1H-indazole scaffold is well-suited for the design of multi-target directed ligands (MTDLs) due to its ability to interact with the ATP-binding site of various kinases. nih.govmdpi.com Future research will likely focus on the rational design and synthesis of derivatives that can simultaneously modulate the activity of several key signaling proteins involved in disease pathogenesis.

For instance, researchers are exploring the development of dual inhibitors targeting both receptor tyrosine kinases (e.g., FGFR, EGFR) and cytosolic kinases (e.g., Pim kinases, Aurora kinases) implicated in tumor growth and survival. nih.govnih.govnih.govnih.gov This polypharmacological approach could offer advantages over single-target agents by enhancing therapeutic efficacy, overcoming drug resistance, and reducing the likelihood of compensatory signaling pathway activation. nih.govsamipubco.com The structural versatility of the indazole ring and the pyrimidine (B1678525) moiety allows for fine-tuning of the molecule's selectivity profile to achieve the desired multi-targeted activity. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for this compound derivatives. rsc.org These computational tools can analyze vast datasets to identify novel structure-activity relationships (SAR), predict the biological activity of virtual compounds, and optimize pharmacokinetic properties. nih.govmdpi.com

Deep learning algorithms, for example, can be trained on large libraries of known kinase inhibitors to generate new this compound analogs with enhanced potency and selectivity. nih.gov AI can also be employed to predict potential off-target effects, identify biomarkers for patient stratification, and even design personalized kinase inhibitors. rsc.orgnih.gov By accelerating the design-synthesis-test cycle, AI and ML will significantly reduce the time and cost associated with bringing new drugs to the clinic. wjpsronline.com

Advanced Mechanistic Studies using Omics Technologies

A deeper understanding of the mechanism of action of this compound derivatives is crucial for their clinical development. Modern "omics" technologies, such as chemoproteomics, genomics, and metabolomics, offer powerful tools to elucidate the cellular targets and pathways modulated by these compounds. nih.gov

Chemoproteomics, in particular, is a valuable approach for identifying the direct binding partners of a drug molecule within the complex cellular environment. nih.govmdpi.comnih.govrti.org This can help to confirm on-target engagement and uncover novel, previously unknown targets, which may explain some of the compound's biological effects or potential side effects. worldpreclinicalcongress.com By providing a global view of the molecular changes induced by a compound, omics technologies will be instrumental in validating new therapeutic targets and understanding the intricate biology of the this compound scaffold.

Exploration of this compound Derivatives in Neglected Disease Research

While much of the focus on this compound derivatives has been in oncology, there is a growing interest in exploring their potential for treating neglected infectious diseases. The indazole scaffold has been shown to possess a broad spectrum of antimicrobial and antiparasitic activities. samipubco.com

For example, research has demonstrated the antitubercular activity of compounds containing indazole and pyrimidine moieties. nih.govnih.govresearchgate.net Similarly, indazole derivatives have shown promise as antileishmanial agents. mdpi.comnih.govresearchgate.net Future efforts will likely involve screening libraries of this compound derivatives against a range of pathogens responsible for neglected diseases, such as Mycobacterium tuberculosis, Leishmania species, and Trypanosoma cruzi. nih.govwhiterose.ac.ukresearchgate.net The development of effective and affordable treatments for these diseases is a major global health priority.

Development of Novel Delivery Systems for Enhanced Biological Efficacy

The therapeutic efficacy of this compound derivatives can be significantly enhanced through the use of advanced drug delivery systems. brieflands.com Many kinase inhibitors suffer from poor aqueous solubility and limited bioavailability, which can be overcome by formulating them within nanocarriers. jnanoscitec.comnih.gov

Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), have emerged as promising vehicles for the delivery of tyrosine kinase inhibitors. jnanoscitec.comnih.govjnanoscitec.commdpi.comresearchgate.net These nanoparticles can improve drug solubility, protect the drug from degradation, and facilitate targeted delivery to the site of action, thereby increasing efficacy and reducing systemic toxicity. mdpi.comresearchgate.net Future research will focus on developing tailored delivery systems for specific this compound derivatives to optimize their pharmacokinetic and pharmacodynamic profiles.

Addressing Unexplored Biological Targets and Pathways for the Compound Class

The versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond its established role as a kinase inhibitor. samipubco.com Future research should aim to identify and validate novel biological targets and pathways for this compound class.

Q & A

Basic: What are the standard synthetic routes for preparing 5-(Pyrimidin-5-yl)-1H-indazole?

Answer:

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the pyrimidine and indazole moieties. Key steps include:

- Step 1: Functionalization of the indazole core at the 5-position with a boronic ester group.

- Step 2: Coupling with a pyrimidine derivative (e.g., 5-bromopyrimidine) under palladium catalysis .

- Optimization: Reaction conditions (temperature, solvent, catalyst loading) should be varied systematically. For example, using DMF as a solvent at 80°C with Pd(PPh₃)₄ as a catalyst may improve yields.

- Validation: Confirm purity via HPLC and structural integrity via -NMR and LC-MS.

Basic: How is the structural characterization of this compound performed?

Answer:

A multi-technique approach is employed:

- X-ray crystallography: Single-crystal diffraction data refined using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .

- Spectroscopy: - and -NMR to confirm proton environments and connectivity. For example, the pyrimidine protons typically appear as a singlet (δ 8.5–9.0 ppm).

- Mass spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 224.0832).

Advanced: How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

Answer:

Contradictions may arise from crystal disorder or pseudo-symmetry. Mitigation strategies include:

- Data reprocessing: Use the CCP4 suite (e.g., Aimless for scaling, Phaser for molecular replacement) to optimize data quality .

- Refinement tools: SHELXL’s TWIN and BASF commands to model twinning and anisotropic displacement .

- Validation: Check the R-factor gap () and residual electron density maps. For example, a >5% above suggests overfitting.

Advanced: What computational methods are suitable for predicting the biological activity of this compound derivatives?

Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). For instance, dock into the ATP-binding pocket of a kinase using PyMOL for visualization .